6-bromo-2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide
Overview
Description
The compound “6-bromo-2-oxo-N-3-pyridinyl-2H-chromene-3-carboxamide” is a derivative of coumarin . Coumarins are a type of oxygen-containing heterocycles that are found in a variety of natural products and drugs .
Synthesis Analysis
The synthesis of this compound involves the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate . This reaction is catalyzed by CF3COOH . The compound has also been synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, and 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide .Molecular Structure Analysis
The structure of the compound was confirmed by single crystal X-rays diffraction analysis . The asymmetric unit contained two identical molecules A and B which are different with respect to crystallography . The crystal packing is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions .Chemical Reactions Analysis
The compound is involved in the synthesis of new heterocycles as potential antiproliferative agents . These heterocycles include pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles .Physical and Chemical Properties Analysis
The molecular formula of the compound is CHBrNO . The average mass of the molecule is 448.309 Da and the monoisotopic mass is 447.046997 Da .Mechanism of Action
While the exact mechanism of action for this compound is not specified in the retrieved papers, it is known that coumarin derivatives have diverse pharmacological and biological activities such as antitumor , analgesic and ulcerogenic , anti-inflammatory , anticoagulant , phototriggering , and fungicidal properties.
Safety and Hazards
The compound is classified under the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
The compound and its derivatives have shown promising antitumor activity against a liver carcinoma cancer cell line (HEPG2-1) . Future research could focus on further exploring the antitumor activity of this compound and its derivatives, as well as their potential applications in other areas of medicine.
Properties
IUPAC Name |
6-bromo-2-oxo-N-pyridin-3-ylchromene-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-10-3-4-13-9(6-10)7-12(15(20)21-13)14(19)18-11-2-1-5-17-8-11/h1-8H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHTZTLTTAEIIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.